

Structure-Activity Relationship of 5-Methylisoxazole-3-Carboxamides: A Comparative Guide

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Compound of Interest

Compound Name: Methyl 5-methylisoxazole-3-carboxylate

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The 5-methylisoxazole-3-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this class of molecules across various therapeutic targets, supported by experimental data and detailed protocols.

Antitubercular Activity

A series of 5-methylisoxazole-3-carboxamide derivatives have been synthesized and evaluated for their in vitro activity against *Mycobacterium tuberculosis* H37Rv. The results, summarized in the table below, highlight key structural requirements for potent antitubercular activity.^[1]

SAR Analysis of Antitubercular 5-Methylisoxazole-3-Carboxamides

Compound ID	R Group (Substituent on Carboxamide Nitrogen)	MIC (μM)[1]
9	2-chloro-5-nitrobenzoyl	6.25
10	2,4-dichlorobenzoyl	3.125
13	4-chloro-2-nitrobenzoyl	6.25
14	2,5-dichlorobenzoyl	3.125
15	2-hydroxyphenyl	>50
17	4-hydroxyphenyl	12.5
19	2,4-dinitrophenyl	6.25
20	4-nitrophenyl	6.25

Key Findings:

- **Benzoyl Substituents:** The presence of a substituted benzoyl group on the carboxamide nitrogen is crucial for activity.
- **Halogenation:** Dichloro-substituted benzoyl derivatives (compounds 10 and 14) exhibited the most potent activity, with MIC values of 3.125 μM .[\[1\]](#)
- **Nitro Group:** The presence of a nitro group, particularly in combination with a chloro substituent (compounds 9 and 13), also conferred significant activity.[\[1\]](#)
- **Hydroxyphenyl Substituents:** Simple hydroxyphenyl substituents (compounds 15 and 17) resulted in a significant loss of activity, indicating that electron-withdrawing groups on the aromatic ring are preferred.[\[1\]](#)

Kinase Inhibition

While specific SAR studies on 5-methylisoxazole-3-carboxamides as kinase inhibitors are limited, research on the broader class of isoxazole derivatives has identified them as potent inhibitors of c-Jun N-terminal kinase (JNK). Optimization of a related isoxazole scaffold revealed that substitution at the 4-position of the isoxazole ring is critical for potency and

selectivity against p38 kinase. For instance, replacing a phenyl group with an N-methyl pyrazole group maintained JNK3 potency while significantly improving selectivity over p38.[2]

Anticancer Activity

Various isoxazole-carboxamide derivatives have demonstrated cytotoxic activity against a range of cancer cell lines. For example, a series of 5-methyl-3-phenylisoxazole-4-carboxamides were evaluated against several cancer cell lines, with some compounds showing potent activity. One derivative, substituted with a trifluoromethoxyphenyl group, was particularly active against the B16F1 melanoma cell line with an IC₅₀ of 0.079 μ M.[3] Generally, the nature and position of substituents on the phenyl rings play a significant role in determining the anticancer potency.[3][4]

TRPV1 Antagonism

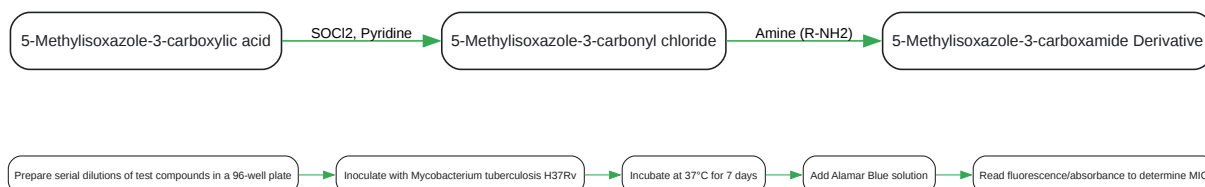
Isoxazole-3-carboxamides have been investigated as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1), a key target in pain signaling. Structure-activity studies revealed that substitution of the isoxazole-3-carboxamide with a 1S, 3R-3-aminocyclohexanol motif resulted in a good balance of potency and solubility.[5]

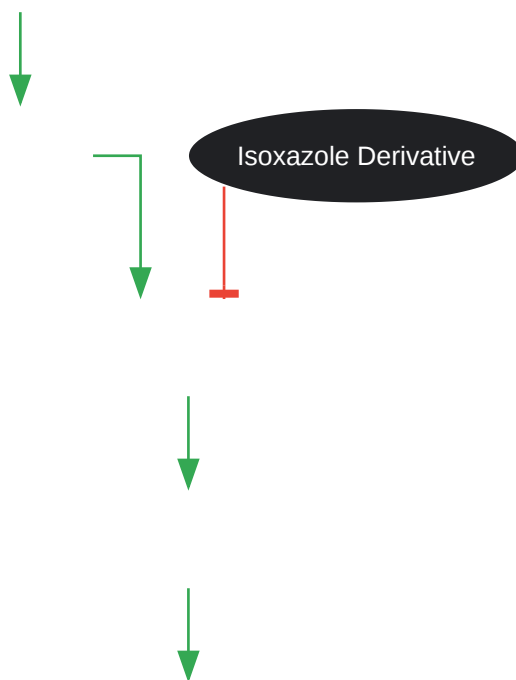
Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

General Synthesis of 5-Methylisoxazole-3-Carboxamide Derivatives

The synthesis of 5-methylisoxazole-3-carboxamide derivatives typically follows a straightforward two-step procedure.[1]





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